molecular formula C17H18N4O2 B2637155 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea CAS No. 941988-76-7

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea

Cat. No. B2637155
M. Wt: 310.357
InChI Key: GYYMYQRACUQJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a potent inhibitor of several kinases and has been studied for its effects on cancer cells, inflammation, and neurological disorders.

Mechanism Of Action

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea inhibits several kinases by binding to their ATP-binding site. The compound has a unique scaffold that allows it to interact with the kinase domain in a specific manner, leading to inhibition of kinase activity. The inhibition of kinases leads to downstream effects on various signaling pathways, including those involved in cell proliferation, survival, and inflammation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea depend on the specific kinases that are inhibited. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis, leading to suppression of tumor growth. Inflammatory cells are also affected, with reduced production of pro-inflammatory cytokines and chemokines, and reduced activation of macrophages and T cells. In animal models of Alzheimer's disease, the compound has been shown to improve cognitive function and reduce neuroinflammation.

Advantages And Limitations For Lab Experiments

One advantage of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea is its potent inhibition of several kinases, which makes it a useful tool for studying various signaling pathways. The compound has also been shown to have promising effects in cancer therapy, inflammation, and neurological disorders, making it a potential candidate for drug development.
One limitation of the compound is its specificity for certain kinases, which may limit its applicability in certain research areas. The compound also requires careful handling due to its potential toxicity, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

For research on 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea include:
1. Further optimization of the synthesis method for higher yields and purity.
2. Identification of new targets for the compound and elucidation of its effects on various signaling pathways.
3. Development of derivatives with improved specificity and efficacy.
4. Testing the compound in clinical trials for its safety and efficacy in humans.
5. Investigation of the compound's potential in combination therapy with other drugs.
6. Study of the compound's effects on other diseases, such as cardiovascular disease and diabetes.
In conclusion, 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea is a promising compound with potential applications in cancer therapy, inflammation, and neurological disorders. Its potent inhibition of several kinases makes it a useful tool for studying various signaling pathways, and further research is needed to fully understand its effects and potential as a drug candidate.

Synthesis Methods

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea involves the reaction of 2-aminopyridine with 1-(2-bromoethyl)-2-methoxy-1H-indole-3-carbaldehyde in the presence of a base. The resulting intermediate is then treated with an isocyanate to yield the final product. The synthesis method has been optimized for higher yields and purity, and the compound has been characterized using various spectroscopic techniques.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea has been studied extensively for its potential applications in cancer therapy. It has been shown to inhibit several kinases, including Aurora A and B, FLT3, and JAK2, which are involved in cancer cell proliferation and survival. The compound has been tested in vitro and in vivo on various cancer cell lines and animal models, and has shown promising results in suppressing tumor growth and inducing apoptosis.
The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the activation of inflammatory cells such as macrophages and T cells. This makes it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea has also been studied for its effects on neurological disorders. It has been shown to inhibit the activity of GSK3β, a kinase that is involved in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. The compound has been tested in animal models of Alzheimer's disease and has shown potential in improving cognitive function and reducing neuroinflammation.

properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-23-11-10-21-12-14(13-6-2-3-7-15(13)21)19-17(22)20-16-8-4-5-9-18-16/h2-9,12H,10-11H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYMYQRACUQJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea

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